2-Chloropentane
Overview
Description
2-Chloropentane is a colorless liquid with the molecular formula C5H11Cl . It has an average mass of 106.594 Da and a monoisotopic mass of 106.054932 Da .
Synthesis Analysis
2-Chloropentane can be synthesized from (+/-)-2-pentanol with pyridine in N,N-dimethyl-formamide at 0 - 5°C for 0.3 h. The second stage involves methanesulfonyl chloride in N,N-dimethyl-formamide at 10 - 65°C for 11.5 h .Molecular Structure Analysis
The structure of 2-Chloropentane consists of a pentane molecule where one of the hydrogen atoms has been replaced by a chlorine atom . It has a defined stereo center .Chemical Reactions Analysis
2-Chloropentane can undergo elimination reactions to form alkenes . The reaction conditions typically involve the use of strong bases .Physical And Chemical Properties Analysis
2-Chloropentane has a density of 0.9±0.1 g/cm³ and a boiling point of 98.3±8.0 °C at 760 mmHg . Its vapour pressure is 46.2±0.2 mmHg at 25°C . The enthalpy of vaporization is 32.4±3.0 kJ/mol . The flash point is 9.8±16.5 °C . The index of refraction is 1.404 .Scientific Research Applications
Stereoisomerism and Surface Reactivity
2-Chloropentane exhibits interesting surface reactivity due to its stereo-isomerism. A study found that chloropentane forms asymmetric ('A') and symmetric ('S') pairs on Si(100)-2×1 surfaces. This isomerism significantly affects its reactivity, with the 'A' isomer showing a much higher rate of thermal reaction than the 'S' isomer in chlorinating room-temperature silicon. Such findings are crucial in understanding and harnessing the reactivity of chloroalkanes on silicon surfaces (Harikumar et al., 2011).
Molecular Structure Analysis
Molecular spectroscopy studies, such as Raman and far-infrared spectra, have been used to analyze the molecular structure of 2-chloropentane and similar compounds. These studies help assign torsional force constants in secondary chlorides like 2-chloropentane, providing deeper insights into their molecular behavior (Moore et al., 1973).
Kinetics in Polymer Reactions
2-Chloropentane plays a role in the study of polymer reactions. For instance, its reaction with living polystyrene was studied to examine kinetic effects in intermolecular reactions between reactive polymer chain-ends. This research aids in understanding the behavior of polymers in various chemical environments (Okamoto et al., 1982).
Crystal Structure Elucidation
The crystal structure of related compounds such as 2-chloro-1,3-dithia-2-stibacyclopentane has been elucidated using X-ray diffraction. Such studies are vital for understanding the structural and electronic properties of chlorinated cyclic compounds, which can have various applications in materials science and catalysis (Bush et al., 1967).
Future Directions
properties
IUPAC Name |
2-chloropentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11Cl/c1-3-4-5(2)6/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRKUDYZEVQXTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90870714 | |
Record name | Pentane, 2-chloro- | |
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Molecular Weight |
106.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
48.7 [mmHg] | |
Record name | 2-Chloropentane | |
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Product Name |
2-Chloropentane | |
CAS RN |
625-29-6 | |
Record name | 2-Chloropentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=625-29-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Pentane, 2-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625296 | |
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Record name | 2-CHLOROPENTANE | |
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Record name | Pentane, 2-chloro- | |
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Record name | Pentane, 2-chloro- | |
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Record name | 2-chloropentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.896 | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
Citations
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